(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butoxycarbonyl anhydride as a reagent in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of continuous flow processes allows for better control over reaction parameters and scalability, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted piperidine derivatives.
Deprotection Reactions: The major product is the free amine form of the piperidine derivative.
Scientific Research Applications
(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of (2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group, allowing for selective reactions at other sites on the molecule. The fluorine atoms can influence the compound’s reactivity and interactions with biological targets by altering electronic properties and steric hindrance .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-(1H-indol-4-yl)propanoic acid
- (2R)-2-{[(tert-Butoxy)carbonyl]amino}but-3-enoic acid
Uniqueness
(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl protecting group and the difluorinated piperidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C11H17F2NO4 |
---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
(2R)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-4-5-11(12,13)7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m1/s1 |
InChI Key |
IQPMLJVLBGXASW-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC([C@H]1C(=O)O)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.